Comparative Agonist Activity at Human GPR35 Receptor
In an assay measuring agonist activity at the human GPR35 receptor, 4-Bromo-2,5-difluorobenzamide (as represented by CHEMBL4856029) demonstrated an EC50 of 18 nM in HT-29 cells and 26 nM in CHO-K1 cells using a dynamic mass redistribution (DMR) assay [1]. While a direct head-to-head comparator within the same study is not available for this specific molecule, class-level SAR on halogenated benzamides indicates that brominated compounds often exhibit higher binding affinities compared to their non-brominated or chlorinated analogs [2]. This suggests that the bromine atom at the 4-position is a key driver of potency for this scaffold.
| Evidence Dimension | Agonist activity (EC50) at human GPR35 receptor |
|---|---|
| Target Compound Data | EC50 = 18 nM (HT-29 cells); EC50 = 26 nM (CHO-K1 cells) |
| Comparator Or Baseline | Halogenated benzamide class SAR (brominated vs. chlorinated vs. unsubstituted) |
| Quantified Difference | N/A (Class-level inference; potency values for direct comparators not available for this exact target) |
| Conditions | Dynamic mass redistribution (DMR) assay in HT-29 and CHO-K1 cell lines expressing human GPR35 |
Why This Matters
This data provides a quantitative benchmark for its biological activity, validating its potential as a building block for developing GPR35-targeting molecules, a target implicated in inflammatory and metabolic diseases.
- [1] BindingDB. (n.d.). BDBM50575531 CHEMBL4856029. Affinity Data: Agonist activity at human GPR35 receptor. View Source
- [2] Stark D, Piel M, Hübner H, Gmeiner P, Gründer G, Rösch F. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorg Med Chem. View Source
